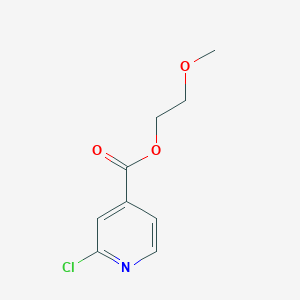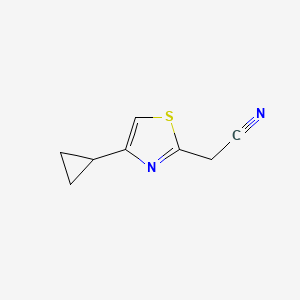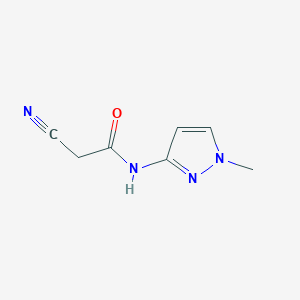![molecular formula C6H5ClN4O B1530253 {7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol CAS No. 1183462-18-1](/img/structure/B1530253.png)
{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol
Vue d'ensemble
Description
“{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol” is a chemical compound that belongs to the class of triazolopyrimidines . It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of triazolopyrimidines involves several steps. One common method involves the Dimroth rearrangement, which is an isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .
Molecular Structure Analysis
The molecular structure of “{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol” is characterized by a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . The compound also contains a chlorine atom at the 7-position of the triazolopyrimidine ring .
Chemical Reactions Analysis
The chemical reactions involving “{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol” are likely to be influenced by the presence of the triazolopyrimidine core and the chlorine atom. The triazolopyrimidine core can participate in various reactions such as nucleophilic substitution, while the chlorine atom can be replaced by other groups through nucleophilic substitution reactions .
Applications De Recherche Scientifique
Synthetic Methodology and Chemical Transformations
The selective removal of chlorine from the 7-position of the 1,2,4-triazolo[1,5-α]pyrimidine ring, allowing for a variety of substitution patterns, has been reported. This methodology facilitates the construction of key intermediates for sulfonanilide herbicides, indicating its significance in the development of agrochemicals (Monte, Kleschick, & Bordner, 1999). Similarly, the synthesis of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines showcases the compound's potential in generating new chemical entities with variable and modest antimicrobial activities (Prasanna Kumara, Mohana, & Mallesha, 2013).
Antimicrobial Evaluation
The aforementioned 5-chloro-8-bromo derivatives have been tested for their antimicrobial activity against clinically isolated strains, demonstrating good activity against all tested microbial strains, which underscores their potential in the development of new antimicrobial agents. This research exemplifies the compound's application in addressing the pressing need for novel antimicrobials in the face of rising antibiotic resistance (Prasanna Kumara et al., 2013).
Material Science and Organic Synthesis
The synthesis and characterization of triazolopyrimidin-3-yl derivatives have contributed to the field of material science and organic synthesis by offering insights into the structural and electronic properties of these compounds. Theoretical calculations, including Hartree-Fock and Density Functional Theory methods, have been employed to study the molecular structure and electronic properties, which are crucial for understanding the reactivity and potential applications of these compounds in various domains (Gumus et al., 2018).
Advanced Organic Synthesis Techniques
Advanced synthesis techniques have been employed to create derivatives of the triazolopyrimidin-3-yl compounds, such as the synthesis of 8-bromo-7-chlorotriazolo[4,3-c]pyrimidines, which serve as versatile synthetic intermediates. These compounds are foundational in exploring new chemical reactions and creating novel molecules, highlighting the broad utility of this chemical framework in synthetic organic chemistry (Tang, Wang, Li, & Wang, 2014).
Orientations Futures
The future directions for research on “{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol” and similar compounds could involve further exploration of their potential antiviral and antimicrobial activities . Additionally, modifications to the triazolopyrimidine core could be investigated to enhance these activities .
Propriétés
IUPAC Name |
(7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c7-4-1-5-9-10-6(2-12)11(5)3-8-4/h1,3,12H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVBXAYMZAVUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN2C1=NN=C2CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1530188.png)


